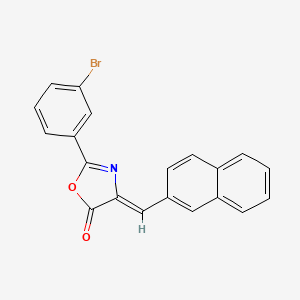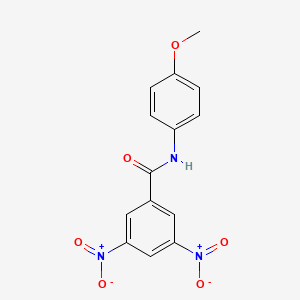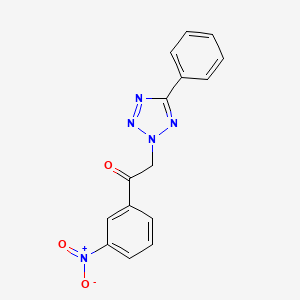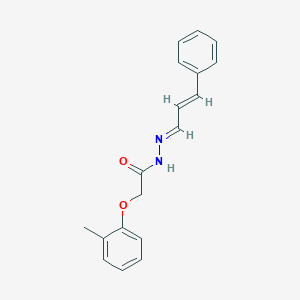
(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one est un composé organique synthétique appartenant à la classe des dérivés de l'oxazole. Ce composé est caractérisé par la présence d'un groupe bromophényle, d'un groupe naphtalène-2-ylméthylidène et d'un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one implique généralement la condensation de la 3-bromobenzaldéhyde avec la 2-naphtylamine en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. L'intermédiaire résultant est ensuite cyclisé à l'aide d'un agent déshydratant comme l'oxychlorure de phosphore pour former le cycle oxazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. En outre, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Amines en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation : Formation des acides carboxyliques ou des cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, la (4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one est utilisée comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies réactionnelles et de développer de nouveaux composés.
Biologie
En recherche biologique, ce composé est étudié pour ses activités biologiques potentielles. Il peut présenter des propriétés antimicrobiennes, antifongiques ou anticancéreuses, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, la (4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one est étudiée pour son potentiel thérapeutique. Il peut agir comme un inhibiteur d'enzymes ou de récepteurs spécifiques, contribuant au traitement de diverses maladies.
Industrie
Dans le secteur industriel, ce composé peut être utilisé comme intermédiaire dans la production de colorants, de pigments et d'autres produits chimiques spécialisés. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de la (4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one implique son interaction avec des cibles moléculaires spécifiques. Il peut se lier à des enzymes ou à des récepteurs, inhibant leur activité et conduisant à l'effet biologique souhaité. Les voies et les cibles exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Applications De Recherche Scientifique
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and naphthylmethylidene groups may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- (4Z)-2-(3-chlorophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one
- (4Z)-2-(3-fluorophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one
- (4Z)-2-(3-méthylphényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one
Unicité
L'unicité de la (4Z)-2-(3-bromophényl)-4-(naphtalène-2-ylméthylidène)-1,3-oxazol-5(4H)-one réside dans la présence du groupe bromophényle, qui confère une réactivité et une activité biologique spécifiques. Comparé à ses analogues avec des substituants différents, ce composé peut présenter des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour la recherche et les applications ciblées.
Propriétés
Formule moléculaire |
C20H12BrNO2 |
|---|---|
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12BrNO2/c21-17-7-3-6-16(12-17)19-22-18(20(23)24-19)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H/b18-11- |
Clé InChI |
JRXFLEPBYPBHIO-WQRHYEAKSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl propanoate](/img/structure/B11692464.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692470.png)
![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11692486.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)

![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11692532.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine](/img/structure/B11692541.png)
